molecular formula C15H13NO B14164657 1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one CAS No. 88844-62-6

1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14164657
CAS No.: 88844-62-6
M. Wt: 223.27 g/mol
InChI Key: UVTSQTMREZHBRA-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds containing a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one typically involves the condensation of 6-methyl-3-pyridinecarboxaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: An intermediate in the synthesis of COX-2 inhibitors.

    1-(6-Methylpyridin-3-yl)-2-(4-methylthiophenyl)ethanone: Used in the synthesis of diarylpyridines with COX-2 inhibitor activity.

Uniqueness

1-(6-Methylpyridin-3-yl)-3-phenylprop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

88844-62-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H13NO/c1-12-7-9-14(11-16-12)15(17)10-8-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

UVTSQTMREZHBRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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